molecular formula C18H19N3O2 B2871291 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 1009537-29-4

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2871291
CAS No.: 1009537-29-4
M. Wt: 309.369
InChI Key: HXRNDGTURHLRLR-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a phenyl group at position 1 and a 4-(dimethylamino)phenylamino substituent at position 2. This compound belongs to the dione family, characterized by a five-membered lactam ring with two ketone groups.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h3-11,16,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRNDGTURHLRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione and structurally related compounds from the evidence:

Compound Core Structure Substituents Melting Point Key Applications/Properties
This compound Pyrrolidine-2,5-dione 1-phenyl, 3-(4-dimethylaminophenylamino) Not reported Potential pharmacological/dye applications
(3Z,6Z)-3-(4-(Dimethylamino)benzylidene)-6-(4-nitrobenzylidene)piperazine-2,5-dione Piperazine-2,5-dione 3-(4-dimethylaminobenzylidene), 6-(4-nitrobenzylidene) 96°C Sensor materials, conjugation studies
(Z)-3-(4-(Dimethylamino)benzylidene)-1-acetylpiperazine-2,5-dione Piperazine-2,5-dione 3-(4-dimethylaminobenzylidene), 1-acetyl 210°C Intermediate for polymer synthesis
3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) Pyrrole-2,5-dione 3,4-dichloro, 1-(4-fluorophenyl) Not reported Agricultural fungicide

Key Observations:

Core Structure Differences: The target compound’s pyrrolidine-2,5-dione core (5-membered ring) differs from piperazine-2,5-diones (6-membered ring with two nitrogen atoms) in . Compared to pyrrole-2,5-diones (e.g., fluoroimide in ), the pyrrolidine backbone incorporates a saturated ring, enhancing stability but reducing aromatic conjugation .

Substituent Effects: The dimethylamino group in the target compound and analogs acts as an electron donor, increasing solubility in polar solvents (e.g., DMF or methanol) compared to halogenated derivatives like fluoroimide . Benzylidene substituents in compounds enable π-conjugation, making them suitable for optical sensors, whereas the target compound’s phenylamino group may favor hydrogen bonding in biological systems .

Thermal Stability :

  • Melting points of analogous compounds correlate with molecular symmetry and substituent bulk. For example, the acetylated piperazine-2,5-dione in melts at 210°C due to rigid acetyl groups, while benzylidene derivatives exhibit lower melting points (96°C) due to reduced crystallinity .

Biological Activity

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring, a dimethylamino group, and a phenyl group. These structural elements contribute to its solubility and interaction with various biological targets. The presence of the dimethylamino group enhances its pharmacological potential by facilitating interactions with receptors and enzymes within biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization under controlled conditions. Common solvents used include dichloromethane and toluene, with reaction temperatures maintained between 60-80°C. Industrial production may utilize continuous flow reactors to improve efficiency and yield.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
HCT11610.0Inhibition of cell proliferation
MCF-7 (Breast)15.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. However, studies indicate limited effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL .

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)Activity Level
Escherichia coli>64No activity
Klebsiella pneumoniae>64No activity
Staphylococcus aureus>32Weak activity

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on A549 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (66% at IC50), suggesting potent anticancer effects compared to control groups .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the compound against multidrug-resistant strains but found no significant antimicrobial activity, indicating a need for further modifications to enhance efficacy against such pathogens .

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